molecular formula C18H15N3O4 B2833412 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034393-87-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2833412
CAS RN: 2034393-87-6
M. Wt: 337.335
InChI Key: OHPBTYBEJOABTN-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Compounds related to "1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea" have been extensively studied for their synthetic routes and structural characterization. For instance, the synthesis of derivatives of 3,4-dihydro-6H,8H-pyrimido [4,5-c] [1,2] oxazin-7-one highlighted innovative approaches to crafting complex heterocyclic structures, showcasing the chemical versatility of related compounds (Lin & Brown, 1989). Similarly, the study on substituent effects on pyrid-2-yl ureas toward intramolecular hydrogen bonding and cytosine complexation provided insights into the chemical behavior and interaction capabilities of these compounds, revealing their potential in forming stable, biologically relevant complexes (Chien et al., 2004).

Catalytic and Biological Activities

Research on urea-functionalized self-assembled molecular prisms demonstrated the application of similar compounds in heterogeneous catalysis, particularly in water. These studies reveal the potential of urea derivatives in facilitating environmentally friendly chemical reactions through innovative catalytic approaches (Howlader et al., 2016). Moreover, the synthesis and antimicrobial activity of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas highlighted the antimicrobial potential of urea derivatives, underscoring their significance in developing new antimicrobial agents (Reddy et al., 2003).

Antioxidant Properties

The preparation, characterization, and antioxidant determination of coumarin substituted heterocyclic compound study provided evidence of the antioxidant capabilities of structurally related compounds. This research underscores the importance of these compounds in combating oxidative stress, a crucial factor in many chronic diseases (Abd-Almonuim et al., 2020).

Corrosion Inhibition

Amino acid compounds, closely related in functionality to the urea derivatives, have been investigated for their use as eco-friendly corrosion inhibitors. These studies demonstrate the compounds' effectiveness in protecting metals from corrosion, especially in acidic environments, highlighting their utility in industrial applications (Yadav et al., 2015).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-18(21-15-1-2-16-17(6-15)25-11-24-16)20-8-12-5-14(9-19-7-12)13-3-4-23-10-13/h1-7,9-10H,8,11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPBTYBEJOABTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

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